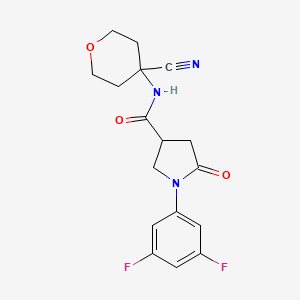
N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and other disorders.
Mecanismo De Acción
N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide works by binding to the active site of BTK and inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, such as PLCγ2 and AKT, which are involved in B-cell receptor signaling and cell survival. By blocking these pathways, N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide induces apoptosis and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a selective and potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has demonstrated efficacy in reducing tumor growth and improving survival in animal models of B-cell malignancies. It has also been shown to reduce disease severity and inflammation in preclinical models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is its high selectivity and potency for BTK inhibition. This makes it a valuable tool for studying the role of BTK in various biological processes and diseases. However, one limitation of N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is its potential off-target effects, which may affect the interpretation of experimental results. Additionally, the use of N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments requires careful consideration of the appropriate dosage and treatment duration to ensure optimal efficacy and minimize potential side effects.
Direcciones Futuras
There are several potential future directions for the development and use of N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the evaluation of N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway or immune checkpoint inhibitors. Another area of interest is the exploration of N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide in other B-cell malignancies, such as multiple myeloma or Waldenström macroglobulinemia. Additionally, the use of N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide in combination with chemotherapy or radiation therapy may also be explored as a potential treatment strategy for certain cancers.
Métodos De Síntesis
The synthesis of N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the preparation of starting materials, coupling reactions, and purification steps. The process typically starts with the synthesis of 3,5-difluoroaniline, which is then coupled with 4-cyanooxan-4-yl chloride to form the intermediate compound. The intermediate is then reacted with pyrrolidine-3-carboxylic acid to form N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide. The final product is purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and decreased proliferation of cancer cells. N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has also been evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, where it has demonstrated efficacy in reducing disease severity and inflammation.
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c18-12-6-13(19)8-14(7-12)22-9-11(5-15(22)23)16(24)21-17(10-20)1-3-25-4-2-17/h6-8,11H,1-5,9H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDCZYNPPGZLLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

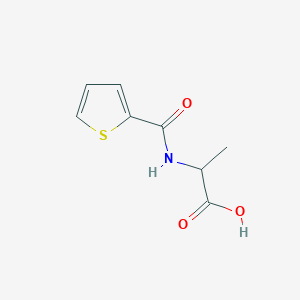
![2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388689.png)
![N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2388691.png)
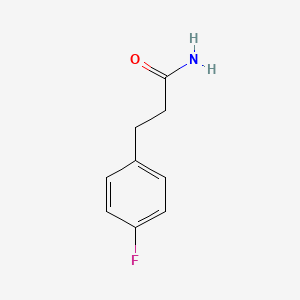
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2388695.png)
![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)
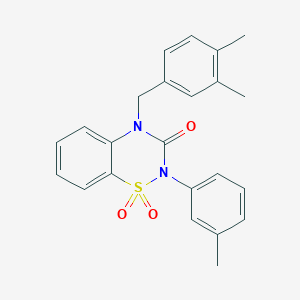
![8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2388701.png)
![1-[4-[2-(4-Methylsulfonylphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2388702.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2388704.png)
![4-Tert-butyl-6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2388705.png)
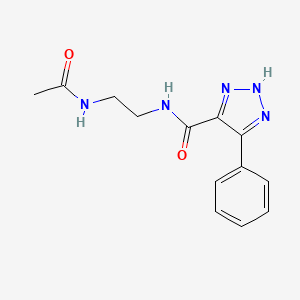
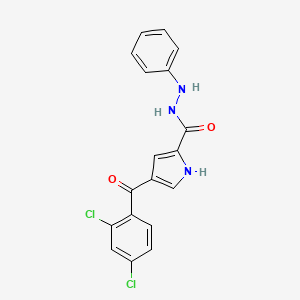
![Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2388711.png)